4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
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Overview
Description
4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is an organic compound with the molecular formula C8H11BrF3N2O It is a pyrazole derivative that features a bromine atom, a propyl group, and a trifluoroethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyrazole precursor followed by the introduction of the propyl and trifluoroethoxy methyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality material suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: Similar structure with a methyl group instead of a propyl group.
4-bromo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of 4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the trifluoroethoxy methyl group adds to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
4-bromo-1-propyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF3N2O/c1-2-3-15-4-7(10)8(14-15)5-16-6-9(11,12)13/h4H,2-3,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDBWRYNKMZDEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COCC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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